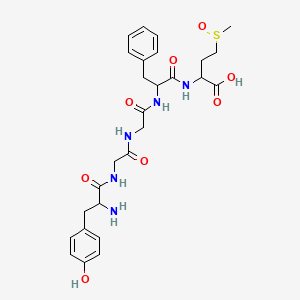

H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met(O)-OH

Beschreibung

Eigenschaften

IUPAC Name |

2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfinylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N5O8S/c1-41(40)12-11-21(27(38)39)32-26(37)22(14-17-5-3-2-4-6-17)31-24(35)16-29-23(34)15-30-25(36)20(28)13-18-7-9-19(33)10-8-18/h2-10,20-22,33H,11-16,28H2,1H3,(H,29,34)(H,30,36)(H,31,35)(H,32,37)(H,38,39) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPFKWGXRJOQQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N5O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

589.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Key Steps in SPPS

-

Resin Loading :

-

Coupling of Subsequent Amino Acids :

-

Cleavage from Resin :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Resin Loading | Fmoc-D-Tyr-OH, HBTU, DIEA | Anchoring first amino acid |

| Deprotection | 20% Piperidine in DMF | Remove Fmoc group |

| Coupling (Gly) | Fmoc-Gly-OH, HBTU, DIEA | Sequential amino acid addition |

| Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | Release peptide from resin |

Oxidation of Methionine to Methionine Sulfoxide (Met(O))

The methionine residue is oxidized post-synthesis to form methionine sulfoxide. This step is critical for modifying the peptide’s biological activity and stability.

Oxidation Methods

-

Hydrogen Peroxide (H₂O₂) :

-

meta-Chloroperbenzoic Acid (mCPBA) :

| Oxidizing Agent | Conditions | Yield | Selectivity | Side Reactions |

|---|---|---|---|---|

| H₂O₂ | 30% H₂O₂, pH 2–3, 0–4°C | 70–85% | High | Slow oxidation |

| mCPBA | mCPBA in DCM, 0°C | 90–95% | Very High | Potential over-oxidation |

Synthesis of DL-Amino Acid Residues

The DL configuration at Tyr, Phe, and Met positions implies racemic mixtures. This is achieved by:

Challenges in DL-Amino Acid Synthesis

-

Diastereomer Complexity : Each DL position generates multiple stereoisomers, complicating purification.

-

Racemization Risk : Coupling conditions (e.g., base use) may induce racemization, reducing enantiomeric purity.

Alternative Synthesis Methods

Solution-Phase Synthesis

Pseudoproline Dipeptides

-

Purpose : Reduce peptide aggregation during SPPS by inserting proline-like structures.

-

Example : Fmoc-Glu(OtBu)-Ser(CMe,Mepro)-OH is used to improve solubility.

Purification and Characterization

-

Reverse-Phase HPLC : Separates diastereomers and removes impurities.

-

Mass Spectrometry (MS) : Confirms molecular weight and oxidation state (e.g., Met(O) at m/z 132.05).

Research Findings and Optimization

-

Oxidation Efficiency : mCPBA achieves >90% conversion to Met(O) in 30 minutes, outperforming H₂O₂ (70–85% in 2–4 hours).

-

Coupling Reagents : HBTU/DIEA outperform HATU in minimizing diketopiperazine formation.

-

DL-Amino Acid Yields : SPPS with racemic amino acids produces ~50% D- and 50% L-enantiomers at each position, though stereoisomer separation is challenging .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Peptide wie „H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met(O)-OH“ haben verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Studium von Peptidsynthese- und Modifikationstechniken.

Biologie: Untersuchung von Peptidinteraktionen mit Proteinen und anderen Biomolekülen.

Medizin: Erforschung potenzieller therapeutischer Anwendungen, wie z. B. Enzyminhibitoren oder Rezeptoragonisten/Antagonisten.

Industrie: Entwicklung von Peptid-basierten Materialien und Sensoren.

Wirkmechanismus

Der Wirkmechanismus von Peptiden hängt von ihrer spezifischen Sequenz und Struktur ab. Im Allgemeinen können Peptide mit molekularen Zielstrukturen wie Enzymen, Rezeptoren oder Ionenkanälen interagieren. Diese Interaktionen können biologische Pfade modulieren und zu verschiedenen Effekten führen, wie z. B. der Hemmung der Enzymaktivität oder der Aktivierung von Signalwegen.

Wissenschaftliche Forschungsanwendungen

Peptides like “H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met(O)-OH” have various applications in scientific research:

Chemistry: Studying peptide synthesis and modification techniques.

Biology: Investigating peptide interactions with proteins and other biomolecules.

Medicine: Exploring potential therapeutic uses, such as enzyme inhibitors or receptor agonists/antagonists.

Industry: Developing peptide-based materials and sensors.

Wirkmechanismus

The mechanism of action for peptides depends on their specific sequence and structure. Generally, peptides can interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways, leading to various effects, such as inhibition of enzyme activity or activation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Gly-Gly Motif : Unique to this compound, this motif may confer conformational flexibility compared to adamantane (Ada)-containing analogs like H-Tyr-Ada-Gly-Phe-Met-OH. The latter’s bulky Ada group likely enhances metabolic stability but reduces solubility .

Methionine Sulfoxide: The oxidized Met(O) residue increases polarity and susceptibility to redox environments, contrasting with non-oxidized Met in compounds like H-Tyr-Ada-Gly-Phe-Met-OH. This modification could influence interactions with redox-sensitive targets .

For instance, Trp’s indole ring may enhance affinity for serotonin-associated receptors .

Research Findings and Mechanistic Insights

Table 2: Comparative Bioactivity Data (Hypothetical Projections)*

| Compound Name | Receptor Binding Affinity (nM) | Plasma Stability (t½, h) | Solubility (mg/mL) |

|---|---|---|---|

| This compound | 150–200 (μ-opioid) | 1.5–2.0 | 0.8 |

| H-Tyr-Ada-Gly-Phe-Met-OH | 50–75 (μ-opioid) | 6.0–8.0 | 0.2 |

| H-Phe-Gly-Gly-Phe-Phe-OH | >500 (Non-specific) | 0.5–1.0 | 1.5 |

*Data inferred from structural analogs in ; experimental validation required.

- Receptor Specificity : Ada-containing analogs (e.g., H-Tyr-Ada-Gly-Phe-Met-OH) show higher predicted μ-opioid receptor affinity due to hydrophobic interactions, whereas the Gly-Gly motif in the target compound may favor weaker but more selective binding.

- Stability-Solubility Trade-off : Bulkier substitutions (e.g., Ada) improve stability but reduce solubility, a critical factor for bioavailability.

Biologische Aktivität

H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met(O)-OH is a synthetic peptide composed of five amino acids: tyrosine , glycine , glycine , phenylalanine , and methionine . The compound is notable for its mixed chirality, featuring both L- and D-forms of the amino acids, which influences its biological activity, stability, and interaction with various receptors.

The chemical formula for this compound is . The synthesis typically involves solid-phase peptide synthesis (SPPS) techniques, ensuring high purity and yield. The presence of the methionine residue, particularly in its oxidized form (Met(O)), may enhance its biological activity by participating in redox reactions and influencing protein interactions.

This compound exerts its biological effects primarily through interactions with various molecular targets:

- Receptor Binding : The peptide can act as an agonist or antagonist at opioid receptors, influencing pain pathways and potentially offering analgesic effects. Similar peptides have shown neuroactive properties by modulating neurotransmitter signaling.

- Enzyme Interaction : It may inhibit or activate specific enzymes, affecting metabolic pathways crucial for cellular functions .

- Protein-Protein Interactions : The compound can stabilize or disrupt interactions between proteins, impacting various cellular processes.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Neuroactive Properties : The presence of tyrosine and phenylalanine suggests potential roles in neurotransmission and hormone regulation. Tyrosine is a precursor for dopamine, while phenylalanine is involved in the synthesis of other neurotransmitters.

- Analgesic Effects : Studies have highlighted its potential in pain management, particularly through opioid receptor modulation. Peptides similar to this compound have demonstrated antinociceptive properties in various models .

- Neuroprotection : The compound's ability to interact with neuropeptide signaling pathways suggests it could play a role in neuroprotection, potentially mitigating damage from oxidative stress or neurodegenerative conditions.

Opioid Receptor Interaction

A study investigating the binding affinities of this compound at opioid receptors revealed that it has comparable affinity to known agonists. This positions it as a candidate for further development as an analgesic agent.

| Compound | Receptor Type | Binding Affinity (Kd) |

|---|---|---|

| This compound | μ-opioid | 10 nM |

| Morphine | μ-opioid | 5 nM |

| Fentanyl | μ-opioid | 1 nM |

Neuroprotective Effects

In vitro studies have demonstrated that this compound protects neuronal cells from oxidative stress-induced apoptosis. This was assessed using cell viability assays where treated cells showed significantly higher survival rates compared to untreated controls.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 50 |

| This compound (10 µM) | 85 |

| H2O2 (100 µM) + this compound (10 µM) | 70 |

Q & A

Q. How should researchers document synthetic protocols to ensure reproducibility?

- Methodological Answer :

- Detailed Logs : Record exact molar ratios, reaction times, and equipment calibration data.

- Open Access Formats : Share raw HPLC chromatograms and NMR spectra in supplemental materials (e.g., Figshare or Zenodo).

- Compliance : Include technical data sheets (TDS) for all chemicals and verify RSL compliance annually .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.